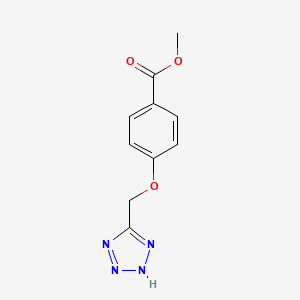

methyl 4-(2H-tetrazol-5-ylmethoxy)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2H-tetrazol-5-ylmethoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c1-16-10(15)7-2-4-8(5-3-7)17-6-9-11-13-14-12-9/h2-5H,6H2,1H3,(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPQFOJGISOBPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801331373 | |

| Record name | methyl 4-(2H-tetrazol-5-ylmethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199549 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

728038-32-2 | |

| Record name | methyl 4-(2H-tetrazol-5-ylmethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Tetrazole Containing Organic Compounds in Contemporary Chemical Science

Tetrazole-containing compounds are a major focus in modern chemical research, particularly in medicinal and materials science. srce.hrmdpi.com The tetrazole ring, a five-membered ring with four nitrogen atoms, is often used as a bioisostere for the carboxylic acid group in drug design. nih.govrsc.org This substitution can lead to improved metabolic stability and better pharmacokinetic properties. nih.gov The high nitrogen content of tetrazoles also makes them valuable in the development of high-energy materials. rsc.org Numerous tetrazole derivatives have been investigated for a wide range of biological activities, including antihypertensive, antimicrobial, antiviral, and anticancer properties. nih.gov

Significance of Benzoate Ester Scaffolds in Molecular Design

Benzoate (B1203000) ester scaffolds are fundamental building blocks in organic synthesis and drug discovery. They are present in a wide array of natural products and synthetic molecules with diverse biological activities. The ester functional group can influence a molecule's solubility, stability, and ability to cross cell membranes. In drug design, the benzoate moiety can be modified to fine-tune the pharmacological profile of a compound. The synthesis of benzoate esters is well-established, with numerous methods available for their preparation.

Rationale for Dedicated Academic Investigation

The hypothetical rationale for investigating methyl 4-(2H-tetrazol-5-ylmethoxy)benzoate would stem from the promising properties of its constituent parts. The combination of a tetrazole ring, known for its favorable biological properties, with a benzoate (B1203000) ester scaffold could lead to novel compounds with unique therapeutic potential. The methoxy (B1213986) linker between the two rings provides a specific spatial arrangement and flexibility that could be crucial for interaction with biological targets.

A dedicated academic investigation would likely focus on the synthesis of this specific molecule, characterization of its physicochemical properties, and evaluation of its biological activity. Such research would contribute to the broader understanding of structure-activity relationships in tetrazole and benzoate-containing compounds.

Overview of Research Paradigms and Methodological Approaches

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of this compound is dictated by the interplay of its electrophilic and nucleophilic sites. The benzoate (B1203000) ester presents an electrophilic carbonyl carbon, which is susceptible to attack by various nucleophiles. This reactivity is fundamental to transformations such as hydrolysis and transesterification. Conversely, the nitrogen atoms of the tetrazole ring possess lone pairs of electrons, rendering them nucleophilic. This allows for reactions such as alkylation and acylation at the tetrazole ring.

The benzene (B151609) ring, while generally susceptible to electrophilic aromatic substitution, is influenced by the electron-withdrawing nature of the carboxylate group and the ether-linked tetrazole moiety. These substituents direct incoming electrophiles to specific positions on the ring, although harsh conditions may be required for such reactions to proceed.

Transformations Involving the Benzoate Ester Functionality

The benzoate ester group is a key site for the derivatization of this compound, allowing for its conversion into other functional groups through reactions like transesterification and hydrolysis.

Transesterification is a crucial reaction for modifying the ester functionality of this compound. This process involves the exchange of the methyl group of the ester with a different alkyl or aryl group from an alcohol, typically in the presence of an acid or base catalyst. wikipedia.org The general mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent elimination of methanol (B129727) yields the new ester. wikipedia.org

The reaction can be driven to completion by using a large excess of the reactant alcohol or by removing the methanol byproduct as it forms. wikipedia.org Both acid-catalyzed (e.g., using sulfuric acid or p-toluenesulfonic acid) and base-catalyzed (e.g., using sodium alkoxides) methods can be employed. wikipedia.orgresearchgate.net The choice of catalyst and reaction conditions can influence the rate and yield of the transesterification.

Table 1: Representative Transesterification Reactions of this compound

| Reactant Alcohol | Catalyst | Product | Expected Relative Yield |

| Ethanol | H₂SO₄ | Ethyl 4-(2H-tetrazol-5-ylmethoxy)benzoate | High |

| Propan-1-ol | NaOPr | Propyl 4-(2H-tetrazol-5-ylmethoxy)benzoate | High |

| Isopropanol | H₂SO₄ | Isopropyl 4-(2H-tetrazol-5-ylmethoxy)benzoate | Moderate |

| Benzyl (B1604629) alcohol | Ti(OBu)₄ | Benzyl 4-(2H-tetrazol-5-ylmethoxy)benzoate | Moderate to High |

This table presents expected outcomes based on general principles of transesterification and may not represent empirically validated results for this specific compound.

The hydrolysis of the methyl ester group in this compound to the corresponding carboxylic acid, 4-(2H-tetrazol-5-ylmethoxy)benzoic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. jcsp.org.pkchemspider.com

Alkaline hydrolysis, or saponification, is commonly employed and involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. jcsp.org.pkchemspider.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon. Subsequent acidification of the resulting carboxylate salt yields the free carboxylic acid. Studies on the hydrolysis of substituted methyl benzoates have shown that the reaction rates can be influenced by the nature and position of substituents on the benzene ring. zenodo.org

Acid-catalyzed hydrolysis typically requires heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous medium. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by water. jcsp.org.pk

Table 2: Hydrolysis of this compound

| Conditions | Product | Reported Yield |

| 1. NaOH (aq), heat2. HCl (aq) | 4-(2H-tetrazol-5-ylmethoxy)benzoic acid | >90% (expected) |

| H₂SO₄ (aq), heat | 4-(2H-tetrazol-5-ylmethoxy)benzoic acid | Variable |

Yields are estimations based on general procedures for methyl benzoate hydrolysis and have not been specifically reported for this compound.

Reactivity and Functionalization of the Tetrazole Ring System

The tetrazole ring is a highly functional and reactive moiety within the molecule, offering opportunities for various transformations, including ring-opening, rearrangement, and N-substitution reactions.

The tetrazole ring, while generally stable, can undergo rearrangement reactions under certain conditions. One notable transformation is the Dimroth rearrangement, which involves the isomerization of the heterocyclic ring through a ring-opening and subsequent ring-closing mechanism. wikipedia.orgbeilstein-journals.orgnih.gov For 5-substituted tetrazoles, this could potentially lead to the formation of isomeric tetrazole structures or other heterocyclic systems.

The nitrogen atoms of the tetrazole ring are nucleophilic and can be readily functionalized through reactions such as alkylation and acylation. The alkylation of 5-substituted tetrazoles is a well-established method for introducing substituents onto the tetrazole ring. nih.govmdpi.com When this compound is subjected to alkylation, a mixture of N1 and N2 substituted isomers is typically expected, with the ratio of products being dependent on the reaction conditions, the nature of the alkylating agent, and the solvent.

Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base such as potassium carbonate or sodium hydride. The reaction proceeds via nucleophilic attack of one of the tetrazole nitrogen atoms on the electrophilic carbon of the alkylating agent. The resulting regioisomers can often be separated by chromatographic techniques.

Table 3: Potential N-Substitution Reactions of this compound

| Alkylating Agent | Base | Potential Products (Regioisomers) |

| Methyl Iodide | K₂CO₃ | Methyl 4-((1-methyl-1H-tetrazol-5-yl)methoxy)benzoate and Methyl 4-((2-methyl-2H-tetrazol-5-yl)methoxy)benzoate |

| Benzyl Bromide | NaH | Methyl 4-((1-benzyl-1H-tetrazol-5-yl)methoxy)benzoate and Methyl 4-((2-benzyl-2H-tetrazol-5-yl)methoxy)benzoate |

| Ethyl Bromoacetate | DBU | Methyl 4-((1-(2-ethoxy-2-oxoethyl)-1H-tetrazol-5-yl)methoxy)benzoate and Methyl 4-((2-(2-ethoxy-2-oxoethyl)-2H-tetrazol-5-yl)methoxy)benzoate |

This table illustrates potential N-substitution products. The actual regioselectivity would need to be determined experimentally.

Modifications of the Methoxy (B1213986) Linker

Cleavage Reactions of the Ether Bond

The ether bond in this compound, being benzylic in nature, is susceptible to cleavage under various conditions, which can be a crucial step in the synthesis of analogues or in metabolic studies. The primary products of such a cleavage would be methyl 4-hydroxybenzoate and 5-(hydroxymethyl)-2H-tetrazole. Several methods are applicable for the cleavage of such benzylic ethers.

Catalytic hydrogenolysis is a mild and efficient method for cleaving benzyl ethers. The reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) under a hydrogen atmosphere. youtube.com This method is often high-yielding and results in clean reaction products, namely the corresponding alcohol (or phenol) and toluene (B28343) (from the benzyl group). youtube.com

Visible-light-mediated photocatalysis offers a modern and often more functional-group-tolerant alternative to traditional methods. nih.gov This approach can utilize a photocatalyst, such as 9-mesityl-10-methylacridinium, to facilitate the oxidative cleavage of benzyl ethers under mild conditions. nih.gov Another approach involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a photooxidant. nih.gov

Lewis acids are also effective reagents for ether cleavage. A notable example is the boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂), which allows for the selective debenzylation under mild conditions while tolerating a range of other functional groups. organic-chemistry.org This reagent has shown superior selectivity compared to other Lewis acids like BF₃·OEt₂. organic-chemistry.org

Below is a table summarizing potential cleavage reactions for the ether bond in this compound.

| Reagent/System | Conditions | Products | Reference |

|---|---|---|---|

| H₂, Pd/C | Hydrogen atmosphere, solvent (e.g., ethanol, ethyl acetate) | Methyl 4-hydroxybenzoate and 5-methyl-2H-tetrazole | youtube.com |

| Visible light, photocatalyst (e.g., 9-mesityl-10-methylacridinium) | Light irradiation (e.g., 525 nm), H-atom acceptor | Methyl 4-hydroxybenzoate and 5-(hydroxymethyl)-2H-tetrazole | nih.gov |

| BCl₃·SMe₂ | Inert solvent (e.g., dichloromethane), low temperature | Methyl 4-hydroxybenzoate and 5-(chloromethyl)-2H-tetrazole | organic-chemistry.org |

Strategies for Homologation and Chain Extension

Homologation, or the extension of the methoxy linker by one or more methylene (B1212753) units, can be a valuable strategy to probe the spatial requirements of a target binding site. For this compound, this would involve the synthesis of analogues with an ethoxy, propoxy, or longer alkyloxy chain.

A straightforward approach to achieve homologation is through a Williamson ether synthesis. This would first require the cleavage of the existing ether bond to yield methyl 4-hydroxybenzoate. The resulting phenol (B47542) can then be deprotonated with a suitable base, such as potassium carbonate, and reacted with a homologous alkyl halide containing a tetrazole moiety, for instance, 5-(2-chloroethyl)-2H-tetrazole.

Alternatively, one could start with methyl 4-hydroxybenzoate and a dihaloalkane (e.g., 1-bromo-2-chloroethane). The first step would be the etherification of the phenol under basic conditions to form methyl 4-(2-bromoethoxy)benzoate. This intermediate can then be reacted with 5H-tetrazole in the presence of a base to form the desired homologated product.

A multi-step synthetic route could also be envisioned, starting from methyl 4-hydroxybenzoate and performing a chain extension on the phenolic side before introducing the tetrazole ring. For example, the phenol could be alkylated with an appropriate ω-haloalkanol, followed by conversion of the terminal alcohol to a leaving group (e.g., a tosylate or a halide), and finally, displacement with the tetrazole.

Rational Design and Synthesis of Structurally Related Analogues

The rational design of analogues of this compound is guided by the principles of medicinal chemistry, aiming to modulate the compound's physicochemical properties and biological activity through systematic structural modifications.

Design Principles for Modulating Molecular Features

The Tetrazole Ring: The position of the substituent on the tetrazole ring (1H vs. 2H) can significantly influence its electronic and steric properties. Furthermore, substitution at the carbon atom of the tetrazole ring (C5) with small alkyl or other functional groups can be explored.

The Phenyl Ring: The benzene ring of the benzoate moiety can be substituted with various groups (e.g., halogens, alkyls, alkoxy groups) at different positions to alter its electronic nature and steric profile.

The Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters (ethyl, propyl, etc.) or amides to modify the compound's polarity and hydrogen bonding capacity.

The Methoxy Linker: As discussed in section 3.4.2, the length and rigidity of the linker can be altered. Introducing branching or unsaturation could also be considered to impose conformational constraints.

The design of new analogues would be guided by the hypothesis that these modifications will lead to improved interactions with a biological target, enhanced metabolic stability, or more favorable pharmacokinetic properties.

Mechanistic Investigations into Analogue Formation Reactions

The primary method for synthesizing this compound and its analogues is through a nucleophilic substitution reaction. The most common approach involves the reaction of a nucleophilic tetrazole with an electrophilic benzoate derivative.

The mechanism of this reaction is typically a bimolecular nucleophilic substitution (SN2). In this process, the deprotonated tetrazole acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl or bromomethyl group attached to the benzoate. The reaction is facilitated by the use of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which solvates the cation of the base but does not strongly solvate the nucleophile, thus enhancing its reactivity. A base, commonly potassium carbonate (K₂CO₃), is used to deprotonate the tetrazole, increasing its nucleophilicity.

The reaction proceeds through a backside attack, leading to an inversion of stereochemistry if the electrophilic carbon is chiral. The rate of the reaction is dependent on the concentration of both the nucleophile and the electrophile. The choice of the leaving group on the benzoate moiety is also crucial, with iodide being a better leaving group than bromide, which is in turn better than chloride.

Methyl 4 2h Tetrazol 5 Ylmethoxy Benzoate As a Strategic Precursor in Complex Organic Synthesis

Utility as a Building Block for Polyheterocyclic Systems

The synthesis of polyheterocyclic systems often relies on precursors with multiple reactive sites that can undergo sequential or concerted cyclization reactions. The tetrazole ring, in particular, can be involved in various transformations, including ring-chain tautomerism, which can be exploited to form fused heterocycles. For instance, tetrazoles can serve as azide (B81097) surrogates in [3+2] cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to form triazoles. nih.govresearchgate.net

Theoretically, methyl 4-(2H-tetrazol-5-ylmethoxy)benzoate could be envisioned as a precursor for such systems. The tetrazole moiety could react with an appropriately functionalized partner to form a new heterocyclic ring, while the benzoate (B1203000) ester could be modified to participate in subsequent cyclizations. Despite this theoretical potential, no published studies were found that utilize This compound for this purpose.

Intermediate for the Construction of Theoretically Complex Molecular Scaffolds

The construction of complex molecular scaffolds often requires intermediates with precisely positioned functional groups that allow for controlled, stepwise elaboration. The subject compound possesses a bifunctional nature: the tetrazole ring, known as a stable bioisostere for a carboxylic acid, and the methyl ester, which can be readily hydrolyzed or converted into other functional groups. nih.gov This combination suggests potential utility in building intricate architectures.

Despite these promising features, there is no available research demonstrating the application of This compound as a key intermediate in the synthesis of any complex natural products or theoretically challenging molecular frameworks.

Application in Theoretical Monomer Design for Advanced Polymer Materials

Tetrazole-containing polymers are an area of interest due to the high nitrogen content and energetic properties of the tetrazole ring, as well as its potential for coordination with metal ions and hydrogen bonding. Monomers designed for such polymers would require functional groups amenable to polymerization, such as esters, amines, or vinyl groups.

Theoretically, This compound could be hydrolyzed to its corresponding carboxylic acid, which could then be converted into a polymerizable derivative (e.g., an acrylamide (B121943) or a vinyl ester). Alternatively, the aromatic ring could be further functionalized. However, no computational or experimental studies have been published that explore the use of this specific molecule in the design or synthesis of advanced polymer materials.

Advanced Methodological Considerations in Research on Methyl 4 2h Tetrazol 5 Ylmethoxy Benzoate

Development of Advanced Analytical Techniques for In-Process Monitoring of Synthesis

The effective synthesis of methyl 4-(2H-tetrazol-5-ylmethoxy)benzoate and its analogues relies on precise control over reaction conditions. Process Analytical Technology (PAT) has emerged as a critical framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters (CPP) that affect critical quality attributes (CQA). chromnet.netyoutube.com The goal of PAT is to build quality into processes from the start, reducing the need for end-product testing. youtube.com For the synthesis involving the tetrazole moiety, in-process monitoring is crucial for optimizing yield, minimizing impurities, and ensuring safety, particularly when dealing with azides or other energetic intermediates. organic-chemistry.org

Advanced analytical techniques are the cornerstone of PAT, enabling real-time, online, or inline analysis of chemical reactions. nih.gov These methods provide immediate feedback on the reaction's progress, allowing for dynamic adjustments. The primary spectroscopic tools employed include Near-Infrared (NIR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy. youtube.comacs.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR, particularly with Attenuated Total Reflectance (ATR) probes, is a powerful tool for monitoring the concentration of key reactants, intermediates, and the main product in the reaction mixture. chromnet.net By tracking the characteristic vibrational frequencies of functional groups, such as the disappearance of the nitrile peak and the appearance of peaks associated with the tetrazole ring, chemists can precisely determine the reaction endpoint. researchgate.net

Near-Infrared (NIR) Spectroscopy: NIR is highly effective for analyzing clear, homogeneous solutions and can be easily implemented using fiber-optic probes. researchgate.net It is adept at monitoring changes in the concentration of organic molecules and can be used to track the consumption of starting materials like methyl 4-(cyanomethoxy)benzoate and the formation of the tetrazole ring.

Raman Spectroscopy: Raman spectroscopy offers a complementary technique to FTIR, with a key advantage being its low interference from water, making it suitable for aqueous reaction media. youtube.com It can provide detailed information about the molecular structure and is used to monitor the conversion of nitriles to tetrazoles in real-time. nih.gov

These spectroscopic methods, when combined with chemometric data analysis, allow for the quantification of multiple process components simultaneously, providing a comprehensive understanding of the reaction kinetics and pathway. nih.gov

| Analytical Technique | Principle | Application in Synthesis Monitoring | Advantages |

| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Real-time tracking of functional group changes (e.g., nitrile to tetrazole), reactant and product concentrations. researchgate.net | High specificity, rich structural information, widely applicable. |

| NIR Spectroscopy | Measures absorption of near-infrared light due to molecular overtone and combination vibrations. | Online monitoring of concentrations in solutions, determining reaction endpoints. researchgate.net | Non-destructive, fast, suitable for remote sensing with fiber optics. chromnet.net |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light, revealing vibrational modes. | Monitoring reactions in aqueous solutions, identifying polymorphic forms, and tracking conversion. youtube.com | Low water interference, excellent for both organic and inorganic species. |

High-Throughput Synthesis and Screening Methodologies for Derivative Libraries

To explore the structure-activity relationships of this compound, researchers often create large libraries of structurally related derivatives. High-throughput synthesis and screening (HTS) methodologies are essential for rapidly preparing and evaluating these libraries. unito.it

High-Throughput Synthesis: This approach moves away from traditional one-at-a-time synthesis towards parallel or automated methods that can generate dozens or hundreds of compounds simultaneously.

Automated Synthesis Platforms: Modern laboratory automation utilizes robotic systems to perform repetitive synthetic steps. A notable innovation is the use of cartridge-based synthesizers. youtube.com These systems use pre-packaged reagent cartridges for specific chemical transformations. The chemist simply provides the starting material, selects the appropriate cartridge for the desired reaction (e.g., N-alkylation, ester modification), and the machine automatically performs the reaction, work-up, and purification. youtube.com This "plug-and-play" approach drastically reduces manual labor and allows for the rapid generation of derivative libraries.

Parallel Synthesis via Mechanochemistry: Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, has been adapted for high-throughput applications. unito.it Multi-position milling systems allow for the simultaneous synthesis of multiple compounds, each in its own vial. unito.it This technique is particularly advantageous for its efficiency and reduced solvent use, aligning with green chemistry principles. rsc.org It can be applied to the synthesis of various tetrazole derivatives. rsc.org

Flow Chemistry: Continuous flow processing is another powerful technique for high-throughput synthesis. nih.govbeilstein-journals.org Reactants are continuously pumped through a reactor where they mix and react. This method allows for precise control over reaction parameters, improved safety, and easy scalability. By systematically varying the inputs, a wide range of derivatives can be synthesized in a short period.

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS is used to rapidly assess their biological activity. This involves using automated systems to test the compounds against specific biological targets. For derivatives of this compound, screening assays could include:

Anticancer Screening: Compounds can be tested for their ability to inhibit the proliferation of various cancer cell lines (e.g., MCF-7, HepG2). nih.govresearchgate.netrsc.org

Antimicrobial and Antifungal Assays: Derivatives can be evaluated for their efficacy against various bacterial and fungal strains. nih.govnih.gov

Enzyme Inhibition Assays: If a specific molecular target is known, such as an enzyme, assays can be designed to measure the inhibition of that enzyme's activity. nih.gov

Receptor Binding Assays: These assays determine the affinity of the compounds for specific cellular receptors, which is relevant for antagonists or agonists. nih.gov

| Synthesis Methodology | Core Principle | Relevance to Derivative Libraries |

| Automated Cartridge-Based Synthesis | Use of pre-filled reagent cartridges and a robotic platform to perform reactions. youtube.com | Enables rapid, reproducible, and unattended synthesis of multiple derivatives. |

| High-Throughput Mechanochemistry | Application of mechanical force in multi-position mills to drive reactions in parallel. unito.it | Solvent-free or low-solvent parallel synthesis, accelerating library creation. |

| Continuous Flow Chemistry | Reactants are pumped through a reactor for continuous reaction and product formation. beilstein-journals.org | Allows for rapid optimization and production of derivatives by varying flow conditions. |

Chemoinformatics and Computational Database Mining for Structural Analogues and Reactions

Chemoinformatics provides the computational tools to manage, analyze, and model chemical and biological data, playing a crucial role in modern drug discovery. For this compound, these methods are invaluable for identifying promising structural analogues and exploring novel synthetic pathways.

Database Mining for Structural Analogues: Large chemical databases, such as PubChem, ZINC, and ChemSpider, contain millions of chemical structures. Chemoinformatics algorithms can be used to mine these databases for compounds that are structurally similar to a query molecule. Similarity searching can be based on various criteria:

2D Fingerprints: These methods compare the presence or absence of predefined structural fragments between molecules.

3D Shape Similarity: This approach compares the three-dimensional shape and volume of molecules, which is often more relevant for biological activity.

Pharmacophore Matching: A pharmacophore is an abstract description of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. Databases can be searched for any molecule that matches a defined pharmacophore model derived from the lead compound.

Computational Chemistry and Molecular Docking: Once potential analogues are identified, computational chemistry can predict their properties and potential biological activity. Molecular docking is a key technique used to predict how a molecule (ligand) binds to the active site of a biological target, such as a protein or enzyme. nih.gov By simulating the binding of a library of virtual analogues to a target, researchers can prioritize which compounds to synthesize and test, saving significant time and resources. This approach has been successfully applied to other tetrazole-containing compounds to understand their binding interactions. nih.govnih.gov

Reaction Informatics: Computational tools are also being developed to assist in synthetic planning. Reaction databases (e.g., Reaxys, SciFinder) can be mined to find known reactions that could be used to synthesize target analogues. Furthermore, emerging AI-driven platforms can predict novel chemical reactions or suggest optimized conditions for known transformations, providing new avenues for the synthesis of complex tetrazole derivatives. organic-chemistry.org

| Computational Tool/Database | Function | Application in Research |

| PubChem, ZINC, ChEMBL | Large public chemical databases. | Mining for structural analogues and compounds with known biological activity. |

| Molecular Docking Software (e.g., AutoDock, GOLD) | Predicts the preferred orientation and binding affinity of a ligand to a target protein. nih.gov | Prioritizing synthesized or virtual derivatives for biological testing. |

| Reaction Databases (e.g., Reaxys, SciFinder) | Curated databases of chemical reactions and synthetic procedures. | Identifying established synthetic routes and reaction conditions for derivatives. |

| Pharmacophore Modeling Software | Identifies and uses essential 3D features for biological activity to search for new molecules. | Discovering structurally diverse compounds that may have similar biological effects. |

Conclusion and Future Research Perspectives

Synthesis of Key Findings and Contributions to Organic Chemistry

The study of tetrazole derivatives has yielded a wealth of knowledge applicable to the synthesis and understanding of methyl 4-(2H-tetrazol-5-ylmethoxy)benzoate. The primary contribution of research in this area lies in the development of synthetic methodologies for producing 2,5-disubstituted tetrazoles with high regioselectivity. The preferential formation of the 2,5-disubstituted tetrazole (2,5-Tz) over its 1,5-disubstituted counterpart (1,5-Tz) is a significant challenge in tetrazole chemistry. nih.gov Various strategies have been developed to control this regioselectivity, including the use of specific catalysts and reaction conditions. researchgate.netrsc.org For instance, copper-catalyzed cross-coupling reactions have shown promise in the atom-efficient synthesis of 2,5-disubstituted tetrazoles. rsc.org

The synthesis of the ether linkage present in this compound can be approached through the alkylation of a 5-substituted-2H-tetrazole. This typically involves the reaction of a tetrazole with an appropriate alkyl halide. The inherent nucleophilicity of the tetrazole ring system, with its multiple nitrogen atoms, makes it amenable to such substitution reactions. nih.gov The choice of solvent and base is crucial in directing the alkylation to the desired nitrogen atom and minimizing the formation of isomeric byproducts.

Furthermore, the tetrazole ring is recognized as a valuable bioisostere for the carboxylic acid group in drug design, offering improved metabolic stability and pharmacokinetic properties. kashanu.ac.irrsc.org This principle is highly relevant to this compound, where the tetrazole moiety can be seen as a stable replacement for a carboxylate, potentially leading to compounds with enhanced biological activity. The structural rigidity and electronic properties of the tetrazole ring also contribute to its ability to interact with biological targets.

Identification of Unaddressed Theoretical Challenges and Open Research Questions

Despite the progress in tetrazole chemistry, several theoretical challenges and open research questions remain, particularly concerning compounds like this compound.

A primary theoretical challenge is the comprehensive understanding and prediction of regioselectivity in the synthesis of disubstituted tetrazoles. While empirical methods have been developed, a robust theoretical model that can accurately predict the outcome of N-alkylation on the tetrazole ring under various conditions is still lacking. nih.gov The subtle interplay of steric and electronic effects of the substituents on both the tetrazole ring and the alkylating agent makes this a complex problem. Computational studies using density functional theory (DFT) have begun to shed light on the relative stabilities of the 2H- and 1H-isomers, suggesting that in the gas phase, the 2H-tautomer is often more stable. However, solvent effects can significantly influence this equilibrium, making predictions in solution more challenging.

Another open research question revolves around the precise conformational preferences and dynamics of molecules containing a tetrazole linked to an aromatic ring through a flexible linker, as seen in the subject compound. The rotational freedom around the ether linkage allows for multiple conformations, and understanding which of these are energetically favorable and biologically active is crucial for rational drug design. Advanced computational techniques, such as molecular dynamics simulations, could provide valuable insights into the conformational landscape of this compound and its interaction with potential biological targets.

Finally, the full scope of the chemical reactivity of the 2,5-disubstituted tetrazole ring system, particularly in the context of an ether linkage, is yet to be fully explored. While the tetrazole ring is generally considered stable, its reactivity can be modulated by the nature of its substituents. Investigating the stability of the ether linkage and the potential for ring-opening or rearrangement reactions under various conditions would be a valuable area of research.

Future Directions for Computational and Synthetic Endeavors with this compound

The unique structural features of this compound make it a promising candidate for future computational and synthetic investigations.

Computational Endeavors:

Future computational studies should focus on building a comprehensive model to predict the regioselectivity of the synthesis of 2,5-disubstituted tetrazole ethers. This could involve high-level quantum mechanical calculations to map the reaction energy profiles for the formation of both 2,5- and 1,5-isomers under different catalytic and solvent conditions. Furthermore, in-depth computational analysis of the electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals, of this compound would provide a deeper understanding of its reactivity and potential for intermolecular interactions. Docking studies and molecular dynamics simulations could be employed to screen this compound against various biological targets, such as enzymes and receptors, to predict its potential pharmacological activities.

Synthetic Endeavors:

On the synthetic front, a key future direction is the development of more efficient and stereoselective methods for the synthesis of this compound and its derivatives. This could involve exploring novel catalytic systems, including photoredox catalysis or flow chemistry approaches, to improve reaction yields and minimize waste. The synthesis of a library of analogues with variations in the substituent on the benzoate (B1203000) ring and the length of the alkoxy linker would be a valuable endeavor. These analogues could then be screened for a wide range of biological activities, building on the known applications of tetrazoles as antibacterial, antifungal, and anticancer agents.

Moreover, the exploration of this compound as a building block in materials science presents an exciting frontier. The high nitrogen content and thermal stability of the tetrazole ring suggest its potential use in the development of energetic materials or nitrogen-rich polymers. rsc.org The benzoate moiety also offers a handle for further functionalization and incorporation into larger polymeric structures.

Q & A

Q. What are the established synthetic routes for methyl 4-(2H-tetrazol-5-ylmethoxy)benzoate, and how are reaction conditions optimized?

The synthesis typically involves coupling a tetrazole derivative with a methyl benzoate precursor. A common method includes refluxing substituted benzaldehyde derivatives with tetrazole intermediates in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and purification . Reaction optimization focuses on solvent polarity (e.g., ethanol vs. dichloromethane), temperature control, and stoichiometric ratios to enhance yield and minimize side products. For example, reflux times of 4–6 hours are critical to ensure complete cyclization of the tetrazole ring .

Q. How is the purity and structural integrity of the compound validated in synthetic workflows?

Purity is assessed via high-resolution mass spectrometry (HRMS) and elemental analysis (e.g., C, H, N percentages), with deviations ≤0.3% indicating acceptable purity . Structural confirmation relies on NMR and NMR to verify the methoxy, tetrazole, and benzoate moieties. LC-MS is employed to detect trace impurities, particularly unreacted intermediates .

Q. What solvents and storage conditions are recommended for this compound?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited solubility in water. Storage at –20°C under inert atmosphere (argon/nitrogen) prevents degradation of the tetrazole ring, which is sensitive to moisture and oxidation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. For example, SHELX analysis can distinguish between tautomeric forms of the tetrazole ring (1H vs. 2H) and confirm the spatial orientation of the methoxy linker . High-resolution data (≤0.8 Å) are critical for resolving steric clashes in the benzoate-tetrazole junction .

Q. What strategies address contradictory biological activity data in pharmacological studies?

Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from assay conditions (e.g., bacterial strain variability) or compound aggregation. Dose-response curves (IC/EC) and counter-screening against control cell lines (e.g., HEK293) clarify specificity. Molecular docking studies can correlate activity with electronic properties of the tetrazole moiety, such as its hydrogen-bonding capacity .

Q. How are reaction by-products characterized during derivative synthesis?

By-products (e.g., incomplete cyclization intermediates) are identified using tandem mass spectrometry (LC-MS/MS) and - HMBC NMR to trace nitrogen connectivity. For example, a common by-product is the open-chain precursor before tetrazole ring closure, detectable via HRMS peaks at m/z [M+H] corresponding to +16 Da (uncyclized intermediate) .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model the electron density of the methoxy oxygen and tetrazole nitrogen to predict sites for nucleophilic attack. Fukui indices identify electrophilic regions, while solvent effects (e.g., PCM models) account for polarity in reaction kinetics .

Methodological Notes

- SHELX Refinement : Use SHELXL for anisotropic displacement parameters and twin refinement in cases of crystal twinning .

- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results across ≥3 independent replicates .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates derivatives with >95% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.